molecular formula C20H21ClN2O3 B2377744 Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1235092-53-1

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2377744
CAS No.: 1235092-53-1
M. Wt: 372.85
InChI Key: ATZKRZWGZVERMO-UHFFFAOYSA-N
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Description

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is known for its intricate structure and diverse applications in scientific research. It is characterized by the presence of a piperidine ring, a phenyl group, and a chlorobenzamido moiety, making it a subject of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with phenyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-fluorobenzamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate stands out due to the presence of the chlorobenzamido group, which imparts unique chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

phenyl 4-[[(2-chlorobenzoyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-18-9-5-4-8-17(18)19(24)22-14-15-10-12-23(13-11-15)20(25)26-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZKRZWGZVERMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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